Acetato de fotobiotina

Descripción general

Descripción

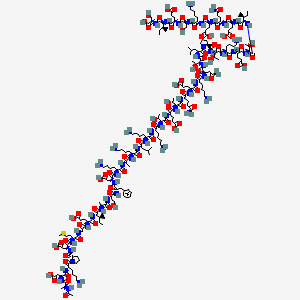

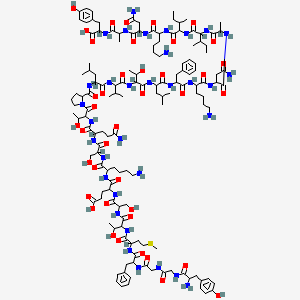

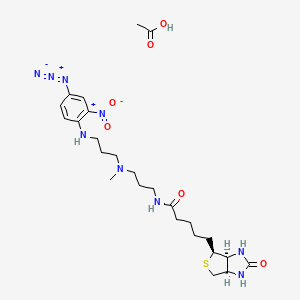

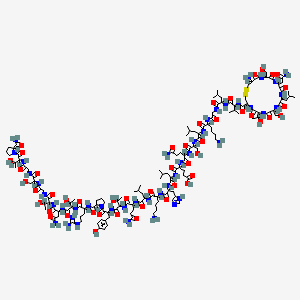

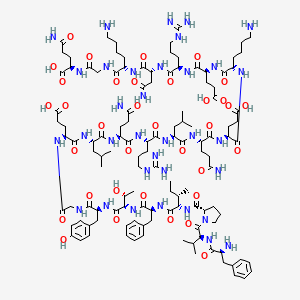

Photobiotin acetate is a photo-activatable analog of biotin primarily used for labeling DNA, RNA, and proteins . It is composed of a biotin group, a linker group, and a photoreactive arylazide group . Probes prepared using photobiotin can detect target DNA as little as 0.5 pg .

Synthesis Analysis

Photobiotin acetate is synthesized by mixing nucleic acids with a photoactivatable analog of biotin, called photobiotin . This mixture is then irradiated briefly with visible light, resulting in the stable linkage of one biotin to every 100–150 nucleotides . The precise nature/site of the linkage is unknown, but it is stable under hybridization conditions and is presumably covalent .

Molecular Structure Analysis

Photobiotin acetate has the chemical formula C23H35N9O4S . It is composed of a biotinyl group, a linker group, and a photoreactive arylazide group . The photoactivatable group provides nonspecific labeling of proteins, DNA, and RNA probes or other molecules .

Chemical Reactions Analysis

Photobiotin acetate reacts with any organic material, making it essential that nucleic acids used as probes be highly purified and free from any contaminating DNA, RNA, proteins, or buffers such as Tris . Inorganic salts may also inhibit the biotinylation of nucleic acids .

Physical And Chemical Properties Analysis

Photobiotin acetate is a photo-activatable biotin analogue used for the reproducible and scalable preparation of stable DNA and RNA probes . Nucleic acid probes prepared with photobiotin will detect as little as 0.5 pg of target DNA .

Aplicaciones Científicas De Investigación

Etiquetado de ADN

El acetato de fotobiotina se utiliza ampliamente para etiquetar sondas de ADN para hibridaciones . Es capaz de etiquetar ADN monocatenario y ADN bicatenario lineal o superenrollado . Esto lo convierte en una herramienta valiosa en la investigación de biología molecular, particularmente en estudios que involucran la hibridación ADN-ADN para determinar la relación genómica .

Etiquetado de ARN

Además del ADN, el this compound también se puede utilizar para etiquetar ARN . Esto es particularmente útil en la investigación que involucra hibridaciones ARN-ARN o ARN-ADN .

Etiquetado de proteínas

El this compound es un análogo fotoactivado de la biotina que se utiliza principalmente para etiquetar proteínas . Esto permite a los investigadores estudiar las interacciones y la dinámica de las proteínas en una variedad de sistemas biológicos .

Diagnóstico de enfermedades

La hibridación de una sonda marcada con biotina a un ácido nucleico diana se está utilizando cada vez más para el diagnóstico rutinario de enfermedades . El this compound, debido a su capacidad para etiquetar ácidos nucleicos, juega un papel crucial en este proceso .

Aplicaciones de laboratorio de investigación

El this compound se está utilizando cada vez más en el laboratorio de investigación . Su capacidad para formar un dúplex entre dos secuencias de nucleótidos complementarias es particularmente útil en diversas aplicaciones de investigación .

Desarrollo de métodos de detección

El this compound se ha utilizado en el desarrollo de métodos de detección colorimétrica . La sonda unida generalmente se detecta mediante la unión de un conjugado avidina-enzima o un complejo estreptoavidina-enzima, seguido de una reacción colorimétrica en la que la enzima unida convierte un sustrato incoloro en un producto coloreado .

Mecanismo De Acción

- Photobiotin acetate is photoactivatable. When exposed to strong light, its aryl azide groups are converted to an aryl nitrene, which is highly reactive .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Direcciones Futuras

Photobiotin acetate is light-sensitive and is stable for at least a year when stored at -20°C in the dark . It is increasingly being utilized in the research laboratory and for the routine diagnosis of disease . These probes are as sensitive as radioactive probes in Northern, Southern, and dot blot analyses, and should be particularly suited to hybridization in situ and the routine diagnosis of disease .

Análisis Bioquímico

Biochemical Properties

Photobiotin acetate plays a significant role in biochemical reactions, particularly in the study of protein interactions and enzymatic reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Cellular Effects

Photobiotin acetate has profound effects on various types of cells and cellular processes. It influences cell function by labeling DNA, RNA, and proteins, which can be used for the detection of these molecules . This labeling process can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Photobiotin acetate relies on its unique capability to selectively bind to specific proteins and enzymes . Through its biotin moiety, Photobiotin acetate forms interactions with biotin-binding proteins, while its acetate moiety engages with other proteins and enzymes .

Temporal Effects in Laboratory Settings

Photobiotin acetate is stable for at least a year when stored at −20°C in the dark . A solution of Photobiotin acetate in a sealed Eppendorf tube is stable on the laboratory bench under normal lighting conditions for a minimum of several hours .

Metabolic Pathways

Photobiotin acetate is involved in various metabolic pathways, particularly those related to the labeling of DNA, RNA, and proteins

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLNTOMOSLSQM-AYEYRVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585051 | |

| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96087-38-6 | |

| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Photobiotin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)

![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)